molecular formula C14H14N2O B1607769 (1Z)-N'-hydroxy-2,2-diphenylethanimidamide CAS No. 66824-86-0

(1Z)-N'-hydroxy-2,2-diphenylethanimidamide

Cat. No.: B1607769
CAS No.: 66824-86-0
M. Wt: 226.27 g/mol
InChI Key: KTMXYVWQDZLZAI-UHFFFAOYSA-N
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Description

(1Z)-N’-hydroxy-2,2-diphenylethanimidamide is an organic compound with a unique structure that includes a hydroxyl group attached to an amidine moiety, flanked by two phenyl groups

Scientific Research Applications

(1Z)-N’-hydroxy-2,2-diphenylethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2,2-diphenylethanimidamide typically involves the reaction of benzophenone oxime with an appropriate reagent to introduce the amidine functionality. One common method involves the use of hydroxylamine hydrochloride and a base such as sodium hydroxide to form the oxime, followed by reaction with a suitable amidine precursor under controlled conditions .

Industrial Production Methods

While specific industrial production methods for (1Z)-N’-hydroxy-2,2-diphenylethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-2,2-diphenylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism by which (1Z)-N’-hydroxy-2,2-diphenylethanimidamide exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N’-hydroxy-2,2-diphenylethanimidamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a hydroxyl-amidine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N'-hydroxy-2,2-diphenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(16-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXYVWQDZLZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66824-86-0
Record name N'-hydroxy-2,2-diphenylethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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